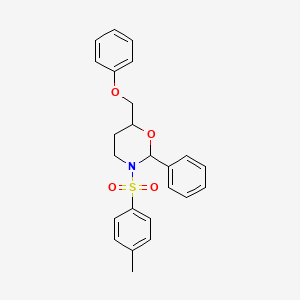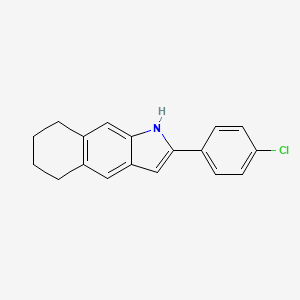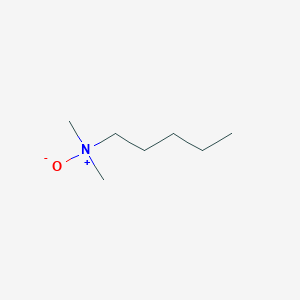
N,N-Dimethylpentan-1-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpentan-1-amine N-oxide: is an organic compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which in turn is bonded to carbon atoms. This compound is particularly interesting due to its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylpentan-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethylpentan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peroxycarboxylic acids as oxidizing agents. The reaction conditions often include a basic environment to facilitate the formation of the N-oxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylpentan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxycarboxylic acids in a basic environment.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized products.
Reduction: N,N-dimethylpentan-1-amine.
Substitution: Substituted amine oxides or other derivatives
Applications De Recherche Scientifique
N,N-Dimethylpentan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Cope elimination reaction to form alkenes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of N,N-Dimethylpentan-1-amine N-oxide involves its role as an intermediate in the Cope elimination reaction. When heated, the N-oxide acts as a base, facilitating the elimination of a hydrogen atom and the formation of an alkene. This reaction proceeds through a concerted, intramolecular mechanism, where the N-oxide and the hydrogen atom are part of the same molecule .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylethanamine N-oxide
- N,N-Dimethylpropan-1-amine N-oxide
- N,N-Dimethylbutan-1-amine N-oxide
Comparison: N,N-Dimethylpentan-1-amine N-oxide is unique due to its specific chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo. Compared to shorter-chain analogs, this compound may exhibit different reaction rates and selectivities in the Cope elimination and other reactions .
Propriétés
Numéro CAS |
40668-86-8 |
|---|---|
Formule moléculaire |
C7H17NO |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
N,N-dimethylpentan-1-amine oxide |
InChI |
InChI=1S/C7H17NO/c1-4-5-6-7-8(2,3)9/h4-7H2,1-3H3 |
Clé InChI |
JPDFJFSKZPYZAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

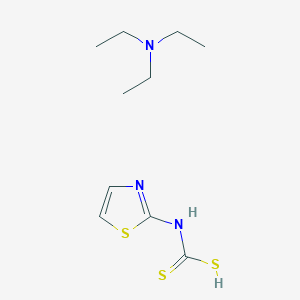
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
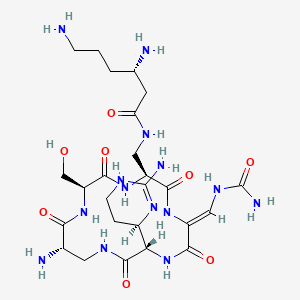
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
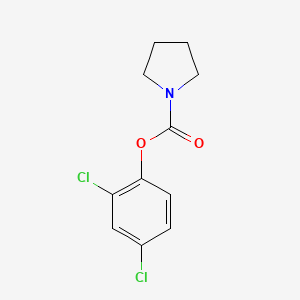
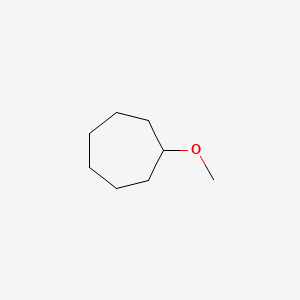
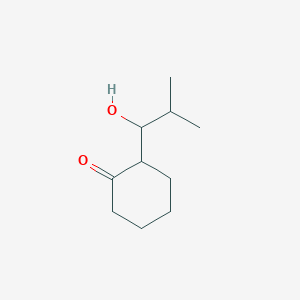
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
